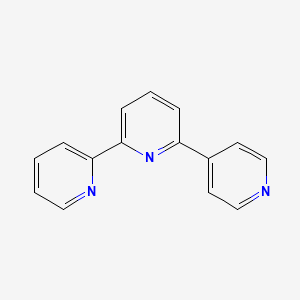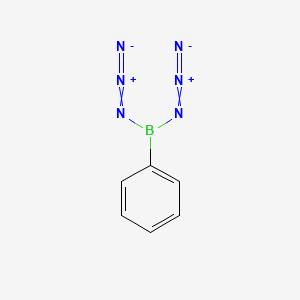
Phenyldiazidoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyldiazidoborane is an organic compound that belongs to the class of diazidoboranes It is characterized by the presence of a phenyl group attached to a boron atom, which is further bonded to three azido groups
Méthodes De Préparation
Phenyldiazidoborane can be synthesized through the photochemical generation of phenylborylene from this compound. This process involves the extrusion of dinitrogen in the two lowest electronic singlet states (S0 and S1) based on the complete active space self-consistent field (CASSCF) and its second-order perturbation (CASPT2) methods combined with time-dependent density functional theory (TD-DFT) calculations . The reaction PhBN6 → PhB + 3N2 involves stepwise N2 extrusion three times and the azido region rearrangement .
Analyse Des Réactions Chimiques
Phenyldiazidoborane undergoes various chemical reactions, including photochemical reactions. One notable reaction is the photochemical generation of phenylborylene (PhB) together with the side product N-phenylnitrenoiminoborane (PhNBN) from this compound by extrusion of dinitrogen . The reaction conditions typically involve excitation with light of wavelength 254 nm, which provides enough excess energy to overcome the energy barriers . The major products formed from these reactions include phenylborylene and N-phenylnitrenoiminoborane .
Applications De Recherche Scientifique
Phenyldiazidoborane has several scientific research applications, particularly in the field of organic chemistry. It is used as a precursor for the generation of phenylborylene, a highly reactive intermediate that plays a crucial role in various chemical reactions . The compound’s unique reactivity makes it valuable for studying the mechanisms of photochemical processes and the behavior of borylene intermediates .
Mécanisme D'action
The mechanism of action of phenyldiazidoborane involves the photochemical generation of phenylborylene through the extrusion of dinitrogen. This process is facilitated by several conical intersections between the S1 and S0 states, which participate and facilitate the photochemical processes . The highest energy barrier for this reaction is only 0.36 eV, making the process kinetically feasible with light excitation at 254 nm . The molecular targets and pathways involved in this mechanism include the azido region rearrangement and the stepwise extrusion of dinitrogen .
Comparaison Avec Des Composés Similaires
Phenyldiazidoborane can be compared to other diazidoboranes and borylene precursors. Similar compounds include phenylborylene and N-phenylnitrenoiminoborane, which are generated from this compound through photochemical reactions . The uniqueness of this compound lies in its ability to generate highly reactive borylene intermediates under photochemical conditions, making it a valuable compound for studying borylene chemistry and photochemical processes .
Propriétés
Numéro CAS |
168281-51-4 |
|---|---|
Formule moléculaire |
C6H5BN6 |
Poids moléculaire |
171.96 g/mol |
Nom IUPAC |
diazido(phenyl)borane |
InChI |
InChI=1S/C6H5BN6/c8-12-10-7(11-13-9)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
WZEMKQUMKJMZTN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


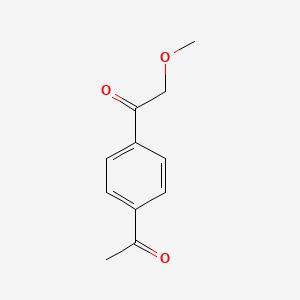
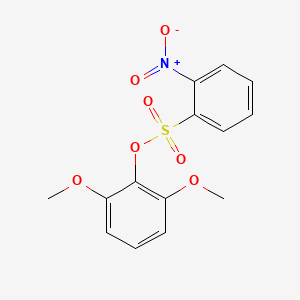
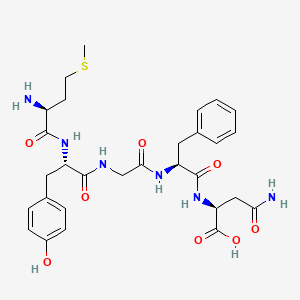
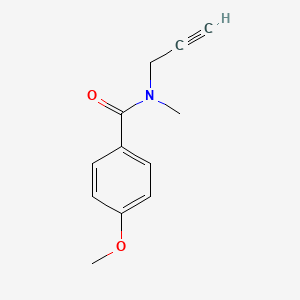
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
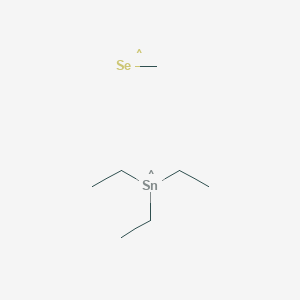
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
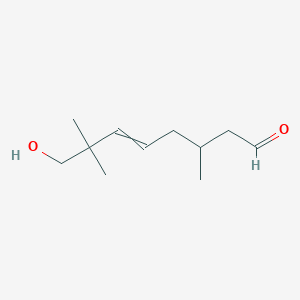
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
